azane;ruthenium(2+);hexachloride;dihydrate

Description

Historical Evolution and Contemporary Significance of Ruthenium(II) Coordination Compounds

The study of ruthenium coordination compounds dates back to the 19th century, with the Russian scientist Karl Ernst Claus credited with its discovery in 1844. periodic-table.combritannica.com Early work focused on the fundamental synthesis and characterization of simple ruthenium salts and ammine complexes. matthey.comrsc.org The 20th century saw a surge in interest, driven by the unique properties of these complexes. A significant milestone was the preparation and characterization of hexammineruthenium(II) chloride, a powerful reducing agent that opened up new synthetic routes to other ammine complexes. rsc.org

In contemporary science, Ruthenium(II) coordination compounds are at the forefront of various research fields. researchgate.net Their applications are extensive and include roles as catalysts in organic synthesis, sensitizers in dye-sensitized solar cells, and, most notably, as potential therapeutic agents. scientificarchives.comnih.gov The development of ruthenium-based anticancer drugs, for instance, has been a major area of investigation, with some complexes showing promise as alternatives to traditional platinum-based therapies. nih.gov The rich photophysical and electrochemical properties of many Ru(II) complexes also make them valuable in materials science and as molecular probes.

Fundamental Principles of Ruthenium(II) Coordination with Azane and Halide Ligands

Ruthenium(II) is a d⁶ metal ion that typically forms octahedral complexes. The coordination of ligands to the Ru(II) center is governed by principles of ligand field theory and the hard and soft acids and bases (HSAB) concept.

Ligand Bonding and Geometry: Azane (ammonia, NH₃) is a neutral, monodentate ligand that coordinates to the ruthenium center through its nitrogen atom. It is considered a strong-field ligand, leading to low-spin d⁶ configuration for Ru(II) in an octahedral environment. This results in a diamagnetic complex with a filled t₂g orbital set. The Ru-N bond in ammine complexes is a classic example of a coordinate covalent bond.

Halide ions (such as chloride, Cl⁻) are anionic, monodentate ligands. They are generally considered weaker field ligands compared to ammine. The presence of both ammine and chloride ligands in the coordination sphere of a Ru(II) complex, such as in ammine-chloro-ruthenium(II) species, leads to a balance of electronic effects that can be fine-tuned by varying the number of each type of ligand. The geometry of such complexes is typically a distorted octahedron. nih.gov

Structural Data of Representative Ruthenium(II) Ammine-Chloride Complexes:

| Complex | Ru-N Bond Length (Å) | Ru-Cl Bond Length (Å) | Coordination Geometry |

| [(η⁶-p-cymene)Ru(NH₃)Cl₂] | ~2.1 | ~2.4 | Pseudo-tetrahedral |

| trans-[RuNO(NH₃)₄Cl]Cl₂ | ~2.1 | ~2.36 | Distorted Octahedral |

| [Ru(Tren)(Phen)]²⁺ (related ammine) | ~2.1-2.2 | N/A | Distorted Octahedral |

Data synthesized from crystallographic studies of related complexes. nih.govresearchgate.netdrexel.edu

Overview of Research Trends and Challenges in Ruthenium(II) Ammine-Chloride Dihydrate Complexes

Current research in the field of Ruthenium(II) ammine-chloride complexes is multifaceted, with a strong emphasis on the design and synthesis of new compounds with specific functionalities.

Research Trends:

A significant trend is the development of half-sandwich "piano-stool" complexes, where an arene ligand occupies one face of the coordination sphere, and ammine and chloride ligands complete the coordination. nih.gov These complexes are being extensively investigated for their catalytic and medicinal properties. nih.gov Another area of active research is the synthesis of well-defined ruthenium catalyst precursors for various organic transformations, including hydrogenation and C-H bond functionalization. rsc.orgmdpi.com The incorporation of ammine ligands is often explored to modulate the electronic properties and reactivity of the catalytic center. Furthermore, the synthesis of water-soluble ruthenium complexes, often as hydrated species, is a key objective for applications in biological systems and green chemistry. rsc.org

Challenges:

Despite the progress, several challenges remain in the synthesis and characterization of Ruthenium(II) ammine-chloride dihydrate complexes.

Synthesis and Stability: The synthesis of specific isomers of mixed-ligand complexes can be challenging, often requiring careful control of reaction conditions to avoid the formation of unwanted byproducts. mdpi.com Moreover, ammine complexes of ruthenium(II) can be susceptible to oxidation to Ru(III), especially in the presence of air. The presence of water of hydration can also influence the stability and reactivity of the solid-state complex, and its controlled incorporation and characterization can be non-trivial. The potential for ligand exchange reactions, particularly the substitution of chloride by water (aquation), is a critical factor in solution-state chemistry and can impact the biological activity and catalytic performance of these complexes. nih.govrsc.org

Characterization: Thorough characterization of these complexes requires a combination of spectroscopic techniques (NMR, IR, UV-Vis) and single-crystal X-ray diffraction. mdpi.com For hydrated complexes, techniques like thermogravimetric analysis are essential to determine the number of water molecules. Obtaining crystals suitable for X-ray diffraction can be a significant hurdle, particularly for hydrated and potentially less stable compounds.

Understanding Reaction Mechanisms: Elucidating the detailed mechanisms of action for catalytically or biologically active ruthenium ammine-chloride complexes remains a complex task. This includes understanding the role of each ligand in the reaction pathway and the influence of the solvent, including the coordinated water molecules.

Properties

Molecular Formula |

Cl6H46N14O2Ru3 |

|---|---|

Molecular Weight |

790.4 g/mol |

IUPAC Name |

azane;ruthenium(2+);hexachloride;dihydrate |

InChI |

InChI=1S/6ClH.14H3N.2H2O.3Ru/h6*1H;14*1H3;2*1H2;;;/q;;;;;;;;;;;;;;;;;;;;;;3*+2/p-6 |

InChI Key |

JQJSTVUROJELSR-UHFFFAOYSA-H |

Canonical SMILES |

N.N.N.N.N.N.N.N.N.N.N.N.N.N.O.O.[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Cl-].[Ru+2].[Ru+2].[Ru+2] |

Origin of Product |

United States |

Synthetic Methodologies and Precursor Chemistry

Strategies for the Synthesis of Ruthenium(II) Ammine-Chloride Dihydrate Complexes

The formation of the target ruthenium(II) ammine-chloride core can be achieved through several strategic pathways. These include the direct assembly of the complex from simpler salts and ligands, the systematic substitution of ligands on a pre-existing ruthenium center, and innovative solvent-free mechanochemical methods.

Direct coordination involves the reaction of a simple ruthenium salt, typically ruthenium(III) chloride hydrate, with a source of ammonia (B1221849) in a suitable solvent. The ruthenium(III) precursor is first reduced in situ to the desired ruthenium(II) oxidation state. This reduction is a critical step, often facilitated by the solvent itself (e.g., ethanol) or by the addition of a reducing agent. The subsequent coordination of ammine ligands to the Ru(II) center leads to the formation of the ammine complex. While conceptually straightforward, this approach requires careful control of reaction conditions, such as pH, temperature, and reactant stoichiometry, to favor the formation of the desired complex and minimize the production of side products, including mixed-valence or polynuclear species. For instance, the synthesis of hexammineruthenium(II) chloride, a related complex, involves the direct reaction of ruthenium precursors with ammonia, highlighting the utility of this approach for creating Ru-ammine bonds. rsc.org

Ligand exchange is a powerful and widely used strategy for synthesizing ruthenium ammine complexes, offering greater control over the final product's composition and stereochemistry. tandfonline.comacs.org This method starts with a stable, well-characterized ruthenium precursor complex, and one or more of its existing ligands are replaced by ammine and chloride ions. The kinetics and thermodynamics of these substitution reactions are highly dependent on the nature of the starting complex, the entering ligands, and the reaction conditions. cdnsciencepub.com

A variety of ruthenium precursors are employed for these reactions. For example, complexes such as [RuCl₂(PPh₃)₃], [Ru(p-cymene)Cl(μ-Cl)]₂, and Ru(dmso)₄Cl₂ serve as versatile starting points. nih.govnsf.govbath.ac.uk The phosphine (B1218219), p-cymene, or DMSO ligands in these precursors can be displaced by ammine ligands under appropriate conditions. The reaction of [RuCl₂(PPh₃)₃] with aminopyridine ligands, for instance, yields new ruthenium(II) complexes where a phosphine ligand is replaced. nsf.gov Similarly, reacting Ru(dmso)₄Cl₂ with polypicolylamine ligands results in the formation of complexes like [Ru(tpa)(dmso)Cl]⁺, demonstrating a sequential ligand substitution pathway. bath.ac.ukresearchgate.net The choice of precursor can influence the reaction rate and the isomeric outcome of the final product. nih.gov

The table below summarizes various ruthenium precursors and the types of complexes synthesized from them via ligand exchange.

| Ruthenium Precursor | Ancillary Ligand Source | Resulting Complex Type | Reference |

| [RuCl₂(PPh₃)₃] | Aminopyridines | cis-RuCl₂(dppb)(ampy-L) | nsf.gov |

| [Ru(p-cymene)Cl(μ-Cl)]₂ | Aminobenzonitrile, Aminopyridine | [Ru(p-cymene)Cl₂L] | nih.gov |

| Ru(dmso)₄Cl₂ | Tris(2-pyridylmethyl)amine (tpa) | [Ru(tpa)(dmso)Cl]⁺ | bath.ac.ukresearchgate.net |

| [RuHClCO(AsPh₃)₃] | Thiocarboxamides | [RuClCO(AsPh₃)₂(L)] | researchgate.net |

| [Ru(NH₃)₅NO(Cl)₂]Cl | Hydrazine hydrate | [Ru(NH₃)₅N₂(OH₂)]²⁺ | adelaide.edu.au |

This table is interactive. Click on the headers to sort the data.

Mechanochemistry, which involves inducing reactions through mechanical force (e.g., grinding or milling), has emerged as a green and efficient alternative to traditional solvent-based synthesis. rsc.org This technique is particularly effective for preparing ruthenium carboxylate precursors, which are valuable intermediates that can be subsequently converted to ammine complexes. mdpi.com

In a typical mechanochemical synthesis, a solid ruthenium precursor, such as [RuCl₂(PPh₃)₃], is ground together with a solid metal carboxylate (e.g., sodium acetate). mdpi.com The mechanical energy input facilitates the ligand exchange reaction in the solid state, replacing chloride ligands with carboxylate groups. This solvent-free method offers several advantages, including significantly reduced reaction times, lower energy consumption, and minimized waste generation, as quantified by improved E-factors and mass productivity compared to solution-based routes. mdpi.com The resulting ruthenium carboxylate complexes, like [Ru(OAc)₂(PPh₃)₂], can then be used in further reactions to introduce ammine ligands. mdpi.com While direct mechanosynthesis of the final ammine-chloride complex is less common, the preparation of key precursors via this route represents a significant advancement in the sustainable synthesis of ruthenium complexes. researchgate.net

| Synthesis Method | Precursor | Reagent | Product | Yield Range | Reaction Time | Key Advantage | Reference |

| Mechanochemical | [RuCl₂(PPh₃)₃] | Sodium Acetate | [Ru(OAc)₂(PPh₃)₂] | Good | 30 min | Solvent-free, fast | mdpi.com |

| Mechanochemical | [RuCl₂(PPh₃)₃] | Sodium Benzoate | [Ru(O₂CPh)₂(PPh₃)₂] | Good to Excellent | 30 min | High Mass Productivity | mdpi.com |

| Solution | [RuCl₂(PPh₃)₃] | Sodium Acetate | [Ru(OAc)₂(PPh₃)₂] | Similar to Mechano. | N/A | Traditional Method | mdpi.com |

This table is interactive. Users can sort columns to compare methods.

Synthesis and Functionalization of Ancillary Ligands for Ruthenium(II) Ammine Systems

Ancillary ligands, which are ligands other than the primary ammine and chloride groups, play a crucial role in modulating the electronic properties, stability, and reactivity of ruthenium(II) complexes. The synthesis and functionalization of these ligands are therefore integral to the development of new ruthenium compounds with tailored properties. nih.gov

A wide array of ancillary ligands based on N-donor atoms, such as pyridyl-amines and polypicolylamines, are commonly incorporated. researchgate.netnih.gov The synthesis of these ligands often involves standard organic chemistry reactions. For example, aminopyridine (ampy) ligands can be functionalized at the para-position of the pyridine (B92270) ring with either electron-donating (e.g., -OMe) or electron-withdrawing (e.g., -Cl) groups. nsf.gov These substitutions subtly alter the electron density at the ruthenium center, which can be observed through electrochemical methods like cyclic voltammetry. nsf.gov Similarly, pyridine-alkoxide ligands can be prepared by reacting 2,6-dibromopyridine (B144722) with an aldehyde, followed by hydrolysis, creating a versatile ligand that can coordinate to ruthenium centers. frontiersin.org The synthesis of N-heterocyclic carbene (NHC) ligands functionalized with pyridine groups provides another route to sophisticated ancillary ligands that form robust bonds with ruthenium. rsc.org The choice of substituents on the ancillary ligand can influence not only the electronic structure but also the steric environment around the metal, affecting its catalytic activity and stability. nih.gov

Optimization of Reaction Conditions for High Yield and Purity

Achieving high yield and purity is a central goal in the synthesis of any chemical compound, including ruthenium(II) ammine-chloride dihydrate. Optimization of reaction conditions involves a systematic study of various parameters to maximize the formation of the desired product while minimizing impurities.

Key parameters that are frequently optimized include:

Temperature: Temperature affects reaction rates and can influence the thermodynamic versus kinetic product distribution. For instance, in the synthesis of certain pyridine-functionalized NHC-ruthenium complexes, conducting the reaction at ambient temperature favors the formation of the trans-isomer, while refluxing in toluene (B28343) yields the thermodynamically more stable cis-isomer as the major product. rsc.org

Solvent: The choice of solvent can impact the solubility of reactants and intermediates, as well as the reaction pathway itself.

Reaction Time: Monitoring the reaction over time is crucial to ensure completion without promoting the decomposition of the product or the formation of side products.

Reactant Stoichiometry: The molar ratio of the ruthenium precursor to the incoming ligands must be carefully controlled to achieve the desired degree of substitution.

pH/Additives: In aqueous systems, pH can be critical. For ligand exchange reactions, the presence of a base or other additives may be required to facilitate the reaction. researchgate.net

Furthermore, the use of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of ruthenium precursors, such as [(η⁶-p-cym)RuCl₂]₂. nih.gov For catalytic processes involving ruthenium complexes, such as ammonia synthesis, parameters like pressure and the ratio of gaseous reactants (e.g., H₂/N₂) are meticulously optimized to maximize conversion and productivity. unimi.itsci-hub.st These optimization principles are directly applicable to the synthesis of the complexes themselves, ensuring efficient and clean production.

Electrochemical Behavior and Redox Processes

Cyclic Voltammetry (CV) and Differential Pulse Voltammetry (DPV) of Ruthenium(II)/(III) Couples

Cyclic voltammetry (CV) is a powerful and widely used technique to investigate the redox behavior of ruthenium ammine complexes. acs.orgrsc.org For the hexaammineruthenium(III)/(II) couple, CV measurements reveal a well-defined, typically reversible one-electron transfer process. The technique is instrumental in determining formal reduction potentials for a variety of Ru(III)/Ru(II) couples involving different ammine and substituted ammine ligands. researchgate.netacs.org

CV is also adept at studying the mechanisms of reactions coupled to electron transfer. For instance, the electrochemical investigation of ruthenium(III) penta- and tetraammine chloro complexes shows that the initial one-electron reduction is followed by a chemical step—the hydrolysis of one or more chloride ligands from the resulting ruthenium(II) product. cdnsciencepub.comresearchgate.net The rate constants for these substitution steps can be effectively evaluated by analyzing the cyclic voltammograms at various scan rates. cdnsciencepub.comresearchgate.net

In some systems, the redox processes may appear quasi-reversible or irreversible, providing information about the kinetics of electron transfer or the stability of the generated species. rsc.org The analysis of voltammetric spectra of complexes like [Ru(NH₃)₆]³⁺ in alkaline media has been used to probe the formation of different species, such as cis-[Ru(NH₃)₄(OH)₂]⁺, and to suggest that the oxidation of Ru(III) in these conditions proceeds through deprotonation of a coordinated ammonia (B1221849) ligand. researchgate.netresearchgate.net

Formal Redox Potentials and Electrochemistry of Ruthenium Ammine Complexes

The formal redox potential (E°') of the Ru(III)/Ru(II) couple in ammine complexes is highly sensitive to the nature of the ligands coordinated to the ruthenium center. A number of formal redox potentials have been measured using methods including cyclic voltammetry, potentiometry, and polarography. researchgate.net The trends observed in these potentials are often discussed in terms of the electronic properties of the ligands, particularly their π-accepting capability. researchgate.net Ligands capable of accepting electron density from the metal center (π-acceptors) tend to stabilize the lower oxidation state, Ru(II), resulting in a more positive formal potential.

The table below presents formal redox potentials for a selection of ruthenium ammine complexes, illustrating the influence of ligand substitution on the electrochemical properties of the Ru(III)/Ru(II) couple.

| Complex | E1/2 (V vs. SCE) | Electrolyte/Conditions | Reference |

|---|---|---|---|

| [Ru(NH₃)₅Cl]⁺ | -0.282 | 0.30 M methane (B114726) sulfonate, pH 2.0, 25 °C | cdnsciencepub.comresearchgate.net |

| cis-[Ru(NH₃)₄Cl₂]⁺ | -0.328 | 0.30 M methane sulfonate, pH 2.0, 25 °C | cdnsciencepub.comresearchgate.net |

| trans-[Ru(NH₃)₄Cl₂]⁺ | -0.412 | 0.30 M methane sulfonate, pH 2.0, 25 °C | cdnsciencepub.comresearchgate.net |

| [Ru(NH₃)₅(SO₂)]²⁺ | +0.50 | 0.10 M CH₃SO₃H – 0.20 M CH₃SO₃Na | cdnsciencepub.comresearchgate.net |

Kinetics of Electron Transfer and Substitution Steps in Ruthenium Ammine Systems

The kinetics of ruthenium ammine systems encompass both the rate of electron transfer at an electrode surface and the rates of subsequent chemical reactions, such as ligand substitution.

Electron Transfer Kinetics: The heterogeneous electron transfer rate constant (k⁰) for the [Ru(NH₃)₆]³⁺/²⁺ couple is a benchmark for outer-sphere electron transfer reactions. Studies using Fourier-transformed AC voltammetry have measured k⁰ values at various electrode materials. For example, at a glassy carbon (GC) electrode, the process is considered reversible with k⁰ ≥ 0.2 cm s⁻¹, while at a boron-doped diamond (BDD) electrode, the kinetics are significantly slower, with a measured k⁰ of 0.015 cm s⁻¹. monash.edu These differences highlight the significant role the electrode material and its surface properties play in the kinetics of the redox process. monash.eduresearchgate.net

Substitution Kinetics: A key feature of ruthenium ammine chemistry is the dramatic difference in the lability of ligands between the Ru(II) and Ru(III) oxidation states. Ru(III) ammine complexes are generally substitution-inert, whereas Ru(II) ammines are significantly more labile. tandfonline.com This principle is clearly demonstrated in electrochemical studies where the reduction of a Ru(III)-halide complex is immediately followed by the rapid loss of the halide ligand. cdnsciencepub.comresearchgate.net Cyclic voltammetry can be used to quantify the rates of these substitution reactions.

| Complex Formed upon Reduction | Substitution Reaction | Rate Constant (k, s⁻¹) | Reference |

|---|---|---|---|

| [Ru(NH₃)₅Cl]⁺ | Cl⁻ replacement | 17 | cdnsciencepub.comresearchgate.net |

| cis-[Ru(NH₃)₄Cl₂] | First Cl⁻ replacement | 80 | cdnsciencepub.comresearchgate.net |

| cis-[Ru(NH₃)₄Cl(H₂O)]⁺ | Second Cl⁻ replacement | 5 | cdnsciencepub.comresearchgate.net |

| trans-[Ru(NH₃)₄Cl₂] | First Cl⁻ replacement | 2 | cdnsciencepub.comresearchgate.net |

| trans-[Ru(NH₃)₄Cl(H₂O)]⁺ | Second Cl⁻ replacement | 0.4 | cdnsciencepub.comresearchgate.net |

Influence of Ligand Environment, pH, and Solvent on Electrochemical Properties

The electrochemical properties of ruthenium ammine complexes are not intrinsic but are modulated by several external factors.

Ligand Environment: The coordination environment is a primary determinant of the redox potential. The nature of the ligands, whether they are simple monodentate ligands like ammonia or more complex chelating agents, significantly influences the stability of the Ru(II) and Ru(III) states. rsc.orgrsc.org For a given set of ligands, increased chelation generally leads to an increase in the formal reduction potential. rsc.org Furthermore, the introduction of ligands with varying σ-donor and π-acceptor capabilities allows for the fine-tuning of the redox potential over a wide range. researchgate.netrsc.org

pH: The pH of the medium can have a profound effect on the redox potential, especially for complexes containing aqua or hydroxo ligands, or ligands with protonatable sites. nih.govnih.gov For the [Ru(NH₃)₅(H₂O)]³⁺/²⁺ couple, the potential is pH-dependent due to the deprotonation of the aqua ligand to form a hydroxo complex, a process known as proton-coupled electron transfer (PCET). nih.gov In strongly alkaline solutions, even coordinated ammonia can be deprotonated, leading to the formation of amido species and altering the subsequent redox chemistry. researchgate.netresearchgate.net For example, the pKa of the Ru³⁺ complex [Ru(bpy)₂(H₂Imdc)]⁺ is 7.6, and its redox potential shifts from 1.014 V vs SHE between pH 4 and 7 to lower values at higher pH. nih.gov

Solvent: The solvent can influence the electrochemical properties through various interactions. The solvation of the complex in its different oxidation states can affect the thermodynamics of the electron transfer. The solvent also plays a role in the electronic structure of the complex, with some solvents giving rise to charge-transfer-to-solvent (CTTS) bands in the electronic spectra. rsc.org The choice of supporting electrolyte anion (e.g., Cl⁻, ClO₄⁻, CF₃SO₃⁻) and its concentration in a given solvent can also dramatically impact the kinetics of electron transfer at the electrode surface, likely by affecting the double-layer structure or by direct involvement in the electron transfer mechanism. nih.gov

Controlled Potential Coulometry for Oxidation State Interconversions

Controlled potential coulometry is an electrochemical technique that involves holding the potential of the working electrode at a constant value—one that is sufficient to cause the desired redox reaction to go to completion. By integrating the current that flows over time, the total charge passed is measured, which, via Faraday's law, allows for the determination of the total number of electrons transferred in the reaction (n-value).

This technique is used to confirm that the redox processes observed in voltammetry for ruthenium ammine complexes, such as the Ru(III)/Ru(II) transition, are indeed one-electron processes. researchgate.net Furthermore, it serves as a preparative method for quantitatively converting a solution of a ruthenium ammine complex from one oxidation state to another. For example, a solution of a stable Ru(III) complex can be exhaustively reduced to the corresponding Ru(II) species. This allows for the preparation of solutions containing the more labile Ru(II) complexes in situ for further studies, such as investigating the kinetics of subsequent ligand substitution reactions.

Crystallographic Analysis and Structural Elucidation

Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry

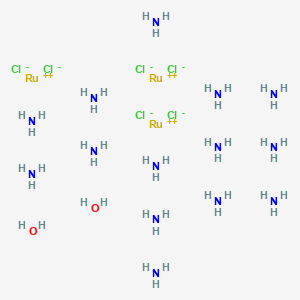

Single-Crystal X-ray Diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. For the anhydrous analogue, (NH₄)₂[RuCl₆], SC-XRD studies would reveal a cubic crystal system, belonging to the space group Fm-3m. This high symmetry dictates the positions of the ions within the lattice.

In this structure, the ruthenium(IV) ions occupy the corners and face centers of the cubic unit cell. Each ruthenium ion is octahedrally coordinated by six chloride ions. The ammonium (B1175870) cations occupy the tetrahedral holes within the face-centered cubic arrangement of the [RuCl₆]²⁻ anions.

Table 1: Hypothetical Single-Crystal XRD Data for (NH₄)₂[RuCl₆]·2H₂O This table is based on expected values and data from isostructural compounds, as specific experimental data for the dihydrate is not publicly available.

| Parameter | Expected Value/System | Information Provided |

| Crystal System | Monoclinic or Orthorhombic | The fundamental symmetry of the unit cell. |

| Space Group | e.g., P2₁/c, Pnma | The set of symmetry operations for the unit cell. |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | The size and shape of the repeating unit of the crystal. |

| Formula Units/Cell (Z) | To be determined | The number of (NH₄)₂[RuCl₆]·2H₂O units in one unit cell. |

| Ru-Cl Bond Lengths | ~2.33 - 2.42 Å | Precise distances between the central metal and ligands. |

| Cl-Ru-Cl Bond Angles | ~90° and 180° | Defines the coordination geometry around the ruthenium ion. |

Analysis of Coordination Geometries and Distortions (e.g., Pseudo-Octahedral)

The central structural feature of this compound is the hexachloridoruthenate(IV) anion, [RuCl₆]²⁻. In this complex, the ruthenium ion is in the +4 oxidation state with a d⁴ electron configuration. The coordination number is six, and the arrangement of the six chloride ligands around the central ruthenium ion results in an octahedral geometry.

In an ideal octahedral geometry, all Ru-Cl bond lengths would be identical, and all Cl-Ru-Cl bond angles would be exactly 90° (for adjacent chlorides) or 180° (for opposing chlorides). However, in the solid state, minor distortions from perfect octahedral symmetry can occur due to factors such as crystal packing forces and hydrogen bonding interactions with the ammonium cations and water molecules. These distortions would lead to a "pseudo-octahedral" geometry, characterized by slight variations in bond lengths and angles. For instance, Ru–Cl bond lengths in various hexachloridoruthenate(IV) salts typically fall within the range of 2.33 Å to 2.42 Å. Any significant deviation from this geometry would be a key finding of a detailed crystallographic study.

Intermolecular Interactions in the Solid State (Hydrogen Bonding, Halogen Bonding, π-π Stacking)

The solid-state structure of (NH₄)₂[RuCl₆]·2H₂O is stabilized by a network of intermolecular interactions, primarily hydrogen bonds. The ammonium cations (NH₄⁺) and the water molecules (H₂O) act as hydrogen bond donors, while the chloride ligands of the [RuCl₆]²⁻ anion and the oxygen atoms of the water molecules serve as hydrogen bond acceptors.

The expected hydrogen bonding interactions are:

N-H···Cl: The protons of the ammonium ions form hydrogen bonds with the electron-rich chloride ligands of the [RuCl₆]²⁻ anions.

O-H···Cl: The protons of the water molecules also form hydrogen bonds with the chloride ligands.

N-H···O: The ammonium ions can form hydrogen bonds with the oxygen atoms of the water molecules.

Table 2: Potential Hydrogen Bond Interactions in (NH₄)₂[RuCl₆]·2H₂O

| Donor (D) | Acceptor (A) | Type of Interaction | Expected Role in Crystal Structure |

| N-H | Cl | N-H···Cl | Links ammonium cations to the hexachloridoruthenate anions. |

| O-H | Cl | O-H···Cl | Links water molecules to the hexachloridoruthenate anions. |

| N-H | O | N-H···O | Connects ammonium cations to water molecules, bridging the lattice. |

| O-H | O | O-H···O | May form chains or clusters of water molecules within the lattice. |

Polymorphism and Crystal Packing Effects

Polymorphism is the ability of a solid material to exist in more than one crystal structure. Different polymorphs of a compound can exhibit distinct physical properties. For (NH₄)₂[RuCl₆]·2H₂O, polymorphism could arise from different arrangements of the ions and water molecules in the crystal lattice, leading to different hydrogen-bonding networks and packing efficiencies. For example, variations in crystallization conditions (e.g., temperature, solvent, rate of cooling) could potentially yield different crystalline forms. The existence of an anhydrous form and a dihydrate form is itself a type of polymorphism related to solvation (pseudopolymorphism). The specific packing arrangement in the dihydrate would likely differ significantly from the high-symmetry cubic packing of the anhydrous form to accommodate the water molecules.

Powder X-ray Diffraction (PXRD) for Phase Identification and Bulk Structure

Powder X-ray Diffraction (PXRD) is a fundamental technique used to identify crystalline phases and to assess the purity of a bulk sample. A PXRD pattern provides a "fingerprint" of a crystalline solid based on the positions (in degrees 2θ) and intensities of the diffraction peaks.

For (NH₄)₂[RuCl₆]·2H₂O, PXRD would be used to:

Confirm the identity of the synthesized material by comparing its experimental pattern to a reference pattern (if available from a database).

Assess sample purity by detecting the presence of peaks corresponding to impurities, such as the anhydrous form or starting materials.

Distinguish between different polymorphs , as each polymorph would produce a unique diffraction pattern.

Determine unit cell parameters through a process called indexing, providing information about the crystal system and the size of the unit cell of the bulk material.

The PXRD pattern of the anhydrous cubic (NH₄)₂[RuCl₆] would show a relatively simple pattern of sharp peaks characteristic of its high symmetry. In contrast, the pattern for the dihydrate would likely be more complex, consistent with a lower crystal symmetry (e.g., monoclinic or orthorhombic) required to accommodate the water molecules in an ordered fashion within the crystal lattice.

Theoretical and Computational Investigations

Density Functional Theory (DFT) Calculations for Ground State Electronic Structure and Geometry Optimization6.2. Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties and Optical Transitions6.3. Natural Bond Orbital (NBO) Analysis for Metal-Ligand Bonding and Charge Delocalization6.4. Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap) and Reactivity Prediction6.5. Relativistic Effects in Ruthenium Complexes6.6. Computational Prediction of Spectroscopic Parameters (e.g., IR, NMR, UV-Vis)6.7. Molecular Dynamics Simulations for Solution-Phase Behavior

To fulfill the user's request, published research containing these specific computational analyses for "azane;ruthenium(2+);hexachloride;dihydrate" would be required.

Reactivity, Ligand Exchange, and Mechanistic Studies

Hydrolysis and Aquation Reactions of Azane-Chloride Ruthenium(II) Complexes

The initial step in the reactivity of many metal-halide complexes in aqueous solution is the replacement of a halide ligand by a water molecule, a process known as aquation or hydrolysis. For cis-diamminedichlororuthenium(II), this process is a critical activation step, particularly in the context of its biological activity, drawing parallels to the well-studied anticancer drug cisplatin.

The aquation of cis-[Ru(NH₃)₂Cl₂] proceeds in a stepwise manner, with the sequential replacement of the two chloride ligands:

cis-[Ru(NH₃)₂Cl₂] + H₂O ⇌ cis-[Ru(NH₃)₂Cl(H₂O)]⁺ + Cl⁻

cis-[Ru(NH₃)₂Cl(H₂O)]⁺ + H₂O ⇌ cis-[Ru(NH₃)₂(H₂O)₂]²⁺ + Cl⁻

These aquated species are generally more reactive than the parent dichloro complex. The equilibrium of these reactions is significantly influenced by the chloride ion concentration in the surrounding medium; high chloride concentrations can suppress the formation of the aqua complexes.

Kinetics and Mechanism of Ligand Substitution Reactions

Ligand substitution reactions in octahedral ruthenium(II) complexes, such as the azane-chloride species, are central to their chemical behavior. These reactions typically proceed through a continuum of mechanisms ranging from dissociative (D) to associative (A). libretexts.org For octahedral Ru(II) complexes, a dissociative interchange (Id) mechanism is often favored. semanticscholar.org In this pathway, the bond to the leaving ligand is significantly stretched in the transition state, creating a five-coordinate intermediate before the incoming ligand fully binds.

The rate of ligand substitution is influenced by several factors, including the nature of the entering and leaving groups, the other ligands coordinated to the metal center (the spectator ligands), and the solvent. For instance, the presence of ammine ligands can affect the lability of the chloride ligands.

Interactive Table: General Mechanistic Pathways for Ligand Substitution in Octahedral Complexes

| Mechanism | Description | Intermediate | Rate Law Dependence on Incoming Ligand |

|---|---|---|---|

| Associative (A) | The incoming ligand binds to form a seven-coordinate intermediate before the leaving group departs. | 7-coordinate | Strong |

| Dissociative (D) | The leaving group departs to form a five-coordinate intermediate, which is then attacked by the incoming ligand. | 5-coordinate | Often weak or none |

| Interchange (I) | A concerted process where the incoming ligand enters the coordination sphere as the leaving group departs. No distinct intermediate is formed. | Transition state | Varies (Iₐ or Id) |

Redox-Induced Reactivity and Ligand Transformations

The reactivity of ruthenium complexes is intrinsically linked to the accessible oxidation states of the ruthenium center, primarily Ru(II) and Ru(III). The oxidation of Ru(II) to Ru(III) can significantly alter the lability of the coordinated ligands. Ru(III) complexes are generally more inert to ligand substitution than their Ru(II) counterparts. This difference in reactivity can be exploited to control ligand exchange processes.

For azane-chloride ruthenium(II) complexes, oxidation can be induced electrochemically or by chemical oxidizing agents. This change in oxidation state can facilitate the transformation of the coordinated ligands themselves, although such reactions are more complex and less common for simple ammine and chloride ligands. The redox potential of the Ru(II)/Ru(III) couple is a key parameter that dictates the ease of this oxidation and is sensitive to the nature of the ligands and the solvent environment.

Activation and Deactivation Pathways of Ruthenium(II) Complexes

The concept of activation and deactivation is crucial, particularly in the context of the catalytic or biological applications of ruthenium complexes. For azane-chloride ruthenium(II) complexes, "activation" often refers to the hydrolysis or aquation of the Ru-Cl bond, which generates a more reactive species capable of binding to other substrates. nih.gov This is a key step in the proposed mechanism of action for ruthenium-based anticancer agents, where the aquated complex can then interact with biological macromolecules. nih.gov

Deactivation pathways, conversely, lead to the formation of less reactive or inert species. For aqueous solutions of azane-chloride ruthenium(II) complexes, this can involve the formation of stable, bridged hydroxo or oxo dimers and oligomers, especially at neutral or higher pH. core.ac.uk These polynuclear species are often significantly less reactive towards further ligand substitution. Another deactivation route can be the irreversible binding to non-target molecules, which effectively removes the complex from the desired reaction pathway.

Role of Solvents and pH in Reaction Mechanisms

The solvent plays a multifaceted role in the reactivity of ruthenium(II) ammine complexes. In coordinating solvents, solvent molecules can directly participate in the reaction by replacing a ligand. The polarity of the solvent can also influence reaction rates by stabilizing or destabilizing the reactants and the transition state. wikipedia.org For instance, polar protic solvents like water can facilitate the dissociation of chloride ligands through solvation of the departing anion. wikipedia.org

The pH of the aqueous solution is a critical factor, primarily affecting the hydrolysis and aquation equilibria. At low pH, the aqua complex, cis-[Ru(NH₃)₂(H₂O)₂]²⁺, is the predominant aquated species. As the pH increases, the coordinated water molecules can be deprotonated to form hydroxo and dihydroxo complexes:

cis-[Ru(NH₃)₂(H₂O)₂]²⁺ ⇌ cis-[Ru(NH₃)₂(H₂O)(OH)]⁺ + H⁺

cis-[Ru(NH₃)₂(H₂O)(OH)]⁺ ⇌ cis-[Ru(NH₃)₂(OH)₂] + H⁺

These hydroxo species exhibit different reactivities compared to their aqua counterparts. The formation of hydroxo ligands, which are stronger sigma donors than water, can influence the electronic properties of the ruthenium center and affect the rates of subsequent substitution reactions. Furthermore, as mentioned, higher pH can promote the formation of inert polynuclear bridged species. core.ac.uk

Photochemical and Photophysical Phenomena

Photoinduced Electron Transfer Processes in Ruthenium(II) Systems

Photoinduced electron transfer (PET) is a fundamental process in the photochemistry of ruthenium(II) complexes. Upon absorption of a photon, the complex is promoted to an electronically excited state, which can then act as either an electron donor or an electron acceptor. The direction of electron transfer depends on the nature of the complex and the other species present in the system.

In the context of ruthenium(II) ammine complexes, the excited state is often a metal-to-ligand charge transfer (MLCT) state. However, in simple ammine complexes where the ammine ligand itself does not have low-lying π* orbitals, ligand field (LF) and charge-transfer-to-solvent (CTTS) excited states can play a more significant role.

Research has shown that the efficiency of both oxidative and reductive electron transfer quenching of excited ruthenium(II) polypyridyl complexes can be significantly enhanced in the presence of DNA. nih.gov This is attributed to the accumulation of reactants in the electrostatic field of the polymer. While this study does not directly involve simple ammine complexes, it highlights the importance of the microenvironment in modulating PET processes involving ruthenium(II) centers.

For ruthenium(II) ammine complexes, photoinduced electron transfer can lead to changes in the oxidation state of the ruthenium center. For instance, irradiation of certain ruthenium(II) ammine complexes can result in the formation of Ru(III) species. researchgate.net This photoredox reactivity is often in competition with photosubstitution reactions. The specific pathway taken depends on factors such as the excitation wavelength and the composition of the surrounding medium.

Luminescence, Light Absorption, and Emission Properties

The absorption of light by ruthenium(II) ammine complexes promotes electrons to higher energy orbitals, leading to characteristic absorption bands in the ultraviolet-visible (UV-Vis) spectrum. The subsequent de-excitation of these excited states can occur through non-radiative pathways or via the emission of light, a process known as luminescence (which includes fluorescence and phosphorescence).

The electronic spectra of hexaammineruthenium(II) are characterized by ligand-field transitions. The solutions of pentaamine(dinitrogen)ruthenium(II) chloride, a related complex, are yellow, indicating absorption in the blue-violet region of the spectrum. wikipedia.org The UV-Vis absorption spectra of ruthenium(III) chloro-aqua complexes have been studied, and while this pertains to Ru(III), it provides insight into the charge-transfer bands that can be expected in related Ru(II) systems. osti.gov

The emission properties of ruthenium(II) ammine complexes are often weak at room temperature due to efficient non-radiative decay pathways. However, at low temperatures, such as 77 K, some complexes exhibit structured emission from a triplet metal-to-ligand charge-transfer (3MLCT) state. For a series of pentaammine-MDA-ruthenium(II) complexes (where MDA is a monodentate aromatic ligand), weak 3MLCT emission has been reported at 77 K.

Below is a table summarizing key photophysical properties for representative ruthenium(II) ammine complexes.

| Complex | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Luminescence Quantum Yield (Φem) | Excited State Lifetime (τ, µs) | Notes |

|---|---|---|---|---|---|

| [Ru(NH3)6]2+ | ~275, ~380 | Not typically emissive at room temperature | - | - | Absorption bands are assigned to ligand-field transitions. |

| [Ru(NH3)5Cl]+ | ~330, ~520 | Not typically emissive at room temperature | - | - | The lower energy band is a ligand-field transition. |

| [Ru(NH3)5(py)]2+ (py = pyridine) | ~407 | Weak emission at 77 K | Very low | Short | Emission is from a 3MLCT state. |

Photoisomerization and Photoreactivity Pathways

Upon photoexcitation, ruthenium(II) ammine complexes can undergo various chemical reactions, including the substitution of one or more ligands (photosubstitution) and changes in the geometric arrangement of the ligands (photoisomerization). These photoreactions are often initiated from a thermally accessible, dissociative ligand-field (LF) excited state.

For instance, the irradiation of pentaammineacetonitrileruthenium(II) with 366 nm light leads to photosubstitution, with the aquation of both acetonitrile (B52724) and ammonia (B1221849) ligands occurring at comparable rates. researchgate.net At higher energy irradiation, photoredox reactions compete with photosubstitution. The photochemical behavior of the related dinitrogen complex, [Ru(NH3)5(N2)]2+, is predominantly redox in nature upon 254 nm irradiation, yielding Ru(III) and molecular hydrogen. researchgate.net

Photoisomerization, while well-documented for some ruthenium(II) polypyridyl complexes, is less commonly reported for simple ammine complexes. In polypyridyl systems, photoisomerization can occur through the photodissociation of a ligand to form a five-coordinate intermediate, which can then be followed by the re-coordination of the ligand in a different position. acs.org For example, the distal-to-proximal photoisomerization of [Ru(tpy)(pynp)OH2]2+ is proposed to proceed through such a dissociative mechanism involving a triplet metal-centered (3MC) state. acs.org A similar pathway could be envisioned for substituted ruthenium(II) ammine complexes, where the loss of an ammine or another ligand could lead to a rearranged product.

The study of ruthenium sulfur dioxide complexes has also revealed photo-isomerization phenomena, where light induces a change in the coordination mode of the SO2 ligand. osti.gov This highlights the potential for photoisomerization in ruthenium complexes with ambidentate ligands.

Energy Transfer Mechanisms within Ruthenium(II) Coordination Compounds

Energy transfer is a process by which an excited state of one molecule (the donor) is transferred to another molecule (the acceptor), resulting in the de-excitation of the donor and the excitation of the acceptor. In ruthenium(II) coordination compounds, energy transfer can occur intramolecularly (within the same molecule) or intermolecularly (between different molecules).

The efficiency and mechanism of energy transfer are highly dependent on the properties of the donor and acceptor, including the overlap of the donor's emission spectrum and the acceptor's absorption spectrum (Förster resonance energy transfer, FRET), and the distance and orbital overlap between the donor and acceptor (Dexter energy transfer).

While much of the research on energy transfer in ruthenium(II) systems has focused on complexes with polypyridyl ligands that can be readily functionalized with other chromophores, the fundamental principles are applicable to all ruthenium(II) coordination compounds. For example, in multi-component systems where a ruthenium(II) complex acts as a photosensitizer, it absorbs light and then transfers the excitation energy to a catalytic center or another chromophore. nih.gov

In the context of simple ruthenium(II) ammine complexes, intramolecular energy transfer is less common due to the lack of suitable acceptor ligands. However, intermolecular energy transfer to other species in solution is possible. The excited state of the ruthenium ammine complex can transfer its energy to a quencher molecule, leading to the deactivation of the ruthenium complex and the formation of an excited state of the quencher. The efficiency of this process is governed by the concentration of the quencher and the lifetime of the excited state of the ruthenium complex. The relatively short excited-state lifetimes of many simple ruthenium(II) ammine complexes can limit the efficiency of intermolecular energy transfer processes.

Applications in Materials Science and Advanced Technologies

Development of Ruthenium(II) Complexes for Resistive Random-Access Memory (RRAM) Devices

Ruthenium(II) complexes are being actively investigated as the active component in resistive memory devices, a promising non-volatile memory technology known for high scalability, rapid switching speeds, and low power consumption. inoe.roinoe.ro Research has demonstrated that thin films of organic Ruthenium(II) complexes can be fabricated into memory devices that exhibit distinct low-resistance and high-resistance states, which is the fundamental requirement for storing binary data in RRAM. inoe.roinoe.ro

These devices are typically fabricated by spin-coating a solution of the Ruthenium(II) complex onto an indium tin oxide (ITO) substrate. inoe.roinoe.ro Characterization of these films using techniques such as scanning electron microscopy (SEM), X-ray diffraction (XRD), and energy-dispersive X-ray spectroscopy (EDX) confirms their structure and composition. inoe.ro The current-voltage (I-V) characteristics of these devices display the necessary electrical switching behavior. inoe.ro Studies have shown that increasing the thickness of the organic Ruthenium(II) layer can improve the switching performance, leading to a better resistance ratio between the high and low states by a factor of 10. inoe.ro The promising I-V properties underscore the potential of Ruthenium(II) complexes for RRAM applications, paving the way for further advancements in this area of memory technology. inoe.roinoe.ro

| Parameter | Observation | Significance |

|---|---|---|

| Conduction States | Devices exhibit stable low-resistance and high-resistance states. inoe.ro | Enables binary data storage, the core function of RRAM. inoe.ro |

| Fabrication Method | Spin coating of Ruthenium(II) complex on ITO substrate. inoe.ro | A solution-processable, potentially low-cost manufacturing technique. inoe.ro |

| Performance Factor | Increasing the organic layer thickness improves the resistance ratio by a factor of 10. inoe.ro | Provides a method to optimize device performance for clearer read/write operations. |

Exploration of Nonlinear Optical (NLO) Properties and Third-Order Nonlinearity

Ruthenium(II) complexes have emerged as a significant class of materials for nonlinear optics (NLO), which involves the manipulation of light beams for applications in optical data processing and other photonic technologies. daneshyari.com These organometallic compounds are attractive because they can combine large second-order NLO properties with other desirable features like strong absorption bands and fast response times. rsc.org

Research into Ruthenium(II) ammine complexes featuring electron donor-acceptor structures has revealed exceptionally large quadratic NLO properties. acs.org Furthermore, studies on alkynylbis(diphosphine)ruthenium complexes have demonstrated the ability to switch their cubic (third-order) NLO properties. acs.org This switching can be achieved electrochemically, for example, by using an optically transparent thin-layer electrochemical (OTTLE) cell to oxidize the ruthenium center from Ru(II) to Ru(III). acs.org This redox-induced switching of NLO behavior represents a significant advance, allowing for the dynamic control of a material's optical properties. daneshyari.comacs.org The investigation of these properties is often supported by theoretical calculations, such as density functional theory (DFT), which helps to understand the relationship between molecular structure, charge-transfer absorptions, and the resulting NLO response. rsc.orgrsc.org

Integration into Hybrid Materials and Thin Films for Electronic Applications

The integration of Ruthenium(II) complexes into hybrid materials and thin films is a key strategy for developing advanced electronic and optoelectronic devices. By combining these complexes with other materials, such as polymers or carbon nanostructures, it is possible to create composites with enhanced or novel functionalities.

One approach involves producing polymeric hybrid films by embedding Ruthenium(II) indanone complexes within a poly(methyl methacrylate) (PMMA) matrix. nih.govmdpi.com These films demonstrate adequate semiconductor behavior, with optical band gaps in the range of 1.73–2.24 eV. nih.govmdpi.com The presence of the ruthenium complexes not only imparts semiconductor properties but also enhances the mechanical properties of the polymer matrix. nih.govmdpi.com

Another promising area is the development of hybrid structures combining Ruthenium(II) polypyridyl oligomers with reduced graphene oxide (RGO). mdpi.com In these materials, the RGO can act as an electron acceptor, and the interaction between the ruthenium complex and the graphene sheet can occur through π–π stacking. mdpi.com This interaction facilitates non-radiative energy transfer and can quench the fluorescence of the ruthenium complex. mdpi.com Such hybrid materials are expected to have improved electronic properties suitable for applications in energy storage, catalysis, and flexible electronics. mdpi.com

Ruthenium Complexes as Precursors for Chemical Vapor Deposition (CVD) of Ruthenium-Containing Films

Chemical vapor deposition (CVD) is a critical technique for depositing high-quality thin films of ruthenium and its compounds for applications in microelectronics, such as electrodes and copper seed layers. semanticscholar.orggoogle.com The quality of the deposited film is highly dependent on the properties of the precursor molecule. researchgate.net Ruthenium(II) complexes, including ruthenocene, bis(ethylcyclopentadienyl)ruthenium(II), and various β-diketonate compounds, have been extensively explored as CVD precursors. wikipedia.org

An ideal precursor must have sufficient volatility and thermal stability to be transported into the CVD reactor without decomposing prematurely. harvard.edu However, a significant challenge in the CVD of ruthenium is the metal's own catalytic activity, which can promote the decomposition of the organometallic precursor ligands and lead to significant carbon incorporation in the film. wikipedia.org To overcome these challenges, research focuses on designing new precursors. For instance, monomeric and air-stable ruthenium amidinate complexes have been synthesized and shown to have the high thermal stability and volatility required for both CVD and atomic layer deposition (ALD). harvard.edu The careful design of the precursor complex and control of the deposition process are essential for minimizing impurities and producing pure, low-resistivity ruthenium films. semanticscholar.orgwikipedia.org

Optoelectronic and Photosensing Applications of Ruthenium(II) Coordination Compounds

The rich photophysical and electrochemical properties of Ruthenium(II) coordination compounds make them highly suitable for a variety of optoelectronic and photosensing applications. nih.gov A key feature of many Ruthenium(II) polypyridyl complexes is the presence of intense metal-to-ligand charge transfer (MLCT) transitions, which are responsible for strong absorption of light in the visible spectrum. mdpi.commdpi.com This characteristic makes them excellent photosensitizers for applications such as dye-sensitized solar cells. mdpi.com

The introduction of Ruthenium(II) diimine complexes into conjugated polymers allows for the tuning of the material's opto-electronic properties. researchgate.net These hybrid polymers exhibit absorption bands from both the polymer backbone and the MLCT transition of the metal complex, enhancing the photosensitivity of the material beyond 500 nm. researchgate.net Furthermore, these complexes can function as both photosensitizers and light emitters, demonstrating their versatility. researchgate.net They have been successfully incorporated into single-layer light-emitting devices and photovoltaic cells. researchgate.net

In the field of photosensing, Ruthenium(II) complexes are designed as luminescent chemosensors. nih.govmdpi.com By incorporating specific recognition motifs into the ligand structure, these complexes can selectively bind to target anions. This binding event alters the photophysical properties of the complex, such as quenching its natural fluorescence, providing a detectable signal for the presence of the anion. rsc.org

Supramolecular Chemistry and Self Assembly

Rational Design of Supramolecular Architectures with Ruthenium(II) Ammine-Chloride Building Blocks

The rational design of supramolecular structures using ruthenium(II) ammine-chloride building blocks hinges on the predictable coordination geometry of the ruthenium center and the directional nature of non-covalent interactions. By carefully selecting and modifying ancillary ligands, researchers can control the assembly of these building blocks into discrete, multidimensional architectures. researchgate.net

Enantiopure ruthenium(II) polypyridyl complexes featuring pendant pyridyl groups are examples of well-designed building blocks for creating larger self-assembled structures. nih.gov These chiral complexes can be used to construct heterometallic, one-dimensional coordination polymers through reaction with other metal ions. researchgate.net The design process involves a detailed understanding of the solution-state behavior of the building blocks, which can be characterized by techniques such as NMR spectroscopy and cyclic voltammetry. nih.gov

Another design strategy involves the creation of metallosupramolecular triangles through coordination-driven self-assembly. researchgate.net In this approach, a ruthenium(II) complex is functionalized to act as a ligand for additional metal coordination. The precise angles and connectivity of the ligands direct the formation of a discrete triangular structure. researchgate.net The synthesis and characterization of these complex structures rely on a variety of analytical techniques, including NMR and mass spectrometry, to confirm the identity and purity of the final assembly. researchgate.net

The stability and properties of ruthenium(II) complexes, which are crucial for their use as supramolecular building blocks, are influenced by the nature of their ligands. For instance, arene ruthenium(II) complexes, often referred to as "piano stool" complexes, have a general formula of [(η⁶-arene)Ru(X)(Y)(Z)], where the arene ligand is a core component. nih.gov The other ligands (X, Y, and Z) can be varied to tune the complex's reactivity and stability for specific supramolecular applications. nih.gov

Role of Non-Covalent Interactions (e.g., Hydrogen Bonding, Host-Guest Chemistry) in Directed Assembly

Non-covalent interactions are the driving forces behind the self-assembly of supramolecular architectures from ruthenium(II) ammine building blocks. Hydrogen bonding, in particular, plays a pivotal role in directing the assembly process. ethernet.edu.et The ammine ligands (NH₃) coordinated to the ruthenium(II) center act as excellent hydrogen bond donors, capable of interacting with a variety of hydrogen bond acceptors. acs.orgresearchgate.net

Host-guest chemistry is another powerful tool for the directed assembly of ruthenium(II) ammine complexes. Macrocyclic hosts, such as crown ethers and cucurbit[n]urils, can encapsulate these complexes, leading to the formation of stable host-guest systems. northwestern.edunih.govnih.gov The binding is primarily driven by hydrogen bonding between the ammine protons of the guest and the oxygen atoms of the crown ether host. northwestern.edu The strength of this binding can be tuned by modifying both the guest and the host, with larger and more flexible macrocycles generally leading to stronger binding. northwestern.edu

Recent studies have explored the host-guest interactions of ruthenium(II) arene complexes with cucurbit nih.govuril and cucurbit tum.deuril. nih.govnih.govacs.org These studies, combining experimental and computational methods, have provided insights into the binding preferences and geometries of these inclusion complexes. nih.govnih.gov The formation of stable host-guest complexes can be exploited to improve the chemical stability of the ruthenium complexes, which is particularly relevant for applications in drug delivery. nih.govnih.gov

| Host Molecule | Guest Ruthenium Complex Type | Primary Non-Covalent Interaction | Reference |

| Crown Ethers | Monomeric and Dimeric Ruthenium Ammine Complexes | Hydrogen Bonding (Ammine H / Ether O) | northwestern.edu |

| Cucurbit nih.govuril | Ruthenium(II) Arene Complexes | Host-Guest Interactions | nih.govnih.gov |

| Cucurbit tum.deuril | Ruthenium(II) Arene Complexes | Host-Guest Interactions | nih.govnih.gov |

| Cyanometallate Anions | Ruthenium(II)-biimidazole Complexes | Hydrogen Bonding (N-H / Cyanide N) | nih.gov |

Formation of Metal-Organic Frameworks (MOFs) and Coordination Polymers Utilizing Ruthenium(II) Ammine Motifs

Ruthenium(II) ammine complexes are valuable precursors for the synthesis of extended crystalline structures such as metal-organic frameworks (MOFs) and coordination polymers. researchgate.net These materials are constructed from metal nodes (in this case, ruthenium ions) connected by organic linker molecules. The resulting porous structures have potential applications in gas storage, separation, and catalysis. tum.de

The synthesis of ruthenium-based MOFs often involves the use of ruthenium carboxylate precursors, which can be modified to include ammine ligands or to create defects within the framework. nih.govtum.de By employing a mixed-component, solid-solution approach, functionalized linkers can be introduced into the MOF structure, leading to "defect-engineered" materials with enhanced porosity and catalytic properties. nih.govtum.deresearchgate.net The characterization of these ruthenium MOFs involves a range of techniques, including powder X-ray diffraction, FTIR spectroscopy, and gas sorption analysis. nih.govtum.de

Coordination polymers based on ruthenium(II) can be synthesized to be readily soluble and of high molecular weight. researchgate.net Chiral ruthenium(II) complexes have been utilized as building blocks for the self-assembly of heterometallic one-dimensional coordination polymers. nih.govresearchgate.net The pendant pyridyl groups on the ruthenium complex coordinate to another metal ion, leading to the formation of the polymer chain. researchgate.net

Furthermore, photoactive ruthenium-based complexes can be encapsulated within MOFs to create host-guest materials with interesting photofunctional properties. researchgate.net For example, a ruthenium-based phosphonate-bipyridine complex has been incorporated into a biphenyl-based MOF, resulting in a material with tunable luminescence. researchgate.net Conductive MOFs can also be grafted with ruthenium(II) complexes to enhance their electrochemiluminescence performance for applications in biosensing. nih.gov

| Material Type | Ruthenium Precursor/Motif | Key Features | Potential Applications | Reference |

| Defect-Engineered MOF (Ru-DEMOF) | Mixed-valent Ruthenium Analogue of HKUST-1 | Enhanced porosity, modified paddlewheel nodes | Gas sorption, catalysis | nih.govtum.deresearchgate.net |

| Heterometallic Coordination Polymer | Chiral Ruthenium(II) Polypyridyl Complexes | One-dimensional chain structure | Not specified | nih.govresearchgate.net |

| Host-Guest Photofunctional MOF | Ruthenium-based Phosphonate-Bipyridine Complex | Tunable area-selected luminescence | Light-emitting diodes, optoelectronics | researchgate.net |

| Electrochemiluminescent MOF | Ruthenium(II) Complex-grafted Conductive MOF | Conductivity- and confinement-enhanced ECL | Ultrasensitive biosensing | nih.gov |

Environmental and Green Chemistry Perspectives

Applications of Ruthenium(II) Ammine-Chloride Complexes in Environmentally Benign Synthetic Processes

The principles of green chemistry encourage the use of catalysts that enable efficient and selective chemical transformations while minimizing waste and the use of hazardous substances. Ruthenium(II) ammine-chloride complexes and related compounds are part of a broader class of transition metal catalysts that have demonstrated significant potential in environmentally benign synthetic processes. A key aspect of their application in green chemistry is their ability to catalyze reactions in environmentally friendly solvents, such as water, thereby replacing hazardous organic solvents. nih.govrsc.org

The catalytic activity of ruthenium(II) complexes in aqueous media is particularly noteworthy. Water is a non-toxic, non-flammable, and abundant solvent, making it an ideal medium for green synthesis. nih.gov Research has shown that certain ruthenium-based homogeneous catalysts can effectively mediate reactions like the hydration of nitriles to their non-toxic amide counterparts exclusively in water or other green solvents like glycerol (B35011). rsc.org This process is significant as it allows for the transformation of toxic chemicals in an environmentally safe medium. rsc.org

Furthermore, the use of such catalysts aligns with the goal of minimizing catalyst loading percentages, which can lead to high levels of selectivity. nih.gov The mechanism often involves an intramolecular deprotonation facilitated by the aqueous environment, which enhances the catalytic action of the metal center. nih.gov While specific studies focusing solely on "azane;ruthenium(2+);hexachloride;dihydrate" are not extensively detailed in the context of green synthesis, the broader family of ruthenium(II) chloride complexes with nitrogen-donor ligands serves as a promising platform. For instance, complexes like [RuCl2(pz-H)(DMSO)3] have shown high conversion rates and selectivity in the hydration of nitriles in water. rsc.org The development of synthetic methods for ruthenium precursors, such as ammonium (B1175870) hexachlororuthenate, from ammonium (oxide) chloride salts, also points towards more integrated and potentially greener manufacturing routes for these catalytic systems. researchgate.net

Sustainable Catalysis and Resource Efficiency using Ruthenium(II) Systems

A cornerstone of sustainable chemistry is the efficient use of resources, and catalysis is a primary enabler of this principle. Ruthenium-based catalysts are particularly notable for their high efficiency, which allows for minimal quantities of the metal to be used in chemical transformations. researchgate.net This high activity is often quantified by high turnover numbers (TONs) and turnover frequencies (TOFs), which represent the number of substrate molecules converted per molecule of catalyst and the rate of this conversion, respectively. numberanalytics.comrsc.org The ability of ruthenium catalysts to achieve high TONs means that very low catalyst loadings are required, which is both economically and environmentally advantageous, especially for a precious metal like ruthenium. researchgate.netnumberanalytics.com

Research has demonstrated the exceptional performance of ruthenium catalysts in various reactions. For example, in the reductive amination of carbonyl compounds in water, a homobimetallic Ru(II) complex exhibited a TON of 1920 and a TOF of 480 h⁻¹ with just 0.05 mol% of the catalyst. rsc.org When the catalyst loading was further reduced to an ultralow level of 0.0001 mol%, the TON and TOF reached remarkable values of 4.3 × 10⁴ and 107 × 10³ h⁻¹, respectively. rsc.org Similarly, in olefin metathesis reactions, ruthenium-based catalysts have achieved effective TONs as high as 600,000. researchgate.net This level of efficiency significantly reduces the amount of catalyst needed, thereby conserving a finite resource. rsc.org

The following table provides examples of the high efficiency of Ruthenium(II) catalytic systems in various green chemical processes.

| Catalyst System | Reaction Type | Catalyst Loading (mol%) | Turnover Number (TON) | Turnover Frequency (TOF) (h⁻¹) | Solvent |

|---|---|---|---|---|---|

| Homobimetallic Ru(II) Schiff-base complex | Reductive Amination | 0.05 | 1920 | 480 | Water |

| Homobimetallic Ru(II) Schiff-base complex | Reductive Amination | 0.0001 | 43,000 | 107,000 | Water |

| Grubbs' 2nd Generation Catalyst | Olefin Metathesis | Not specified | up to 600,000 | Not specified | Neat |

| Mono-cyclometallated Ru catalyst | C–H Arylation | 0.25 | 348 | Not specified | N-methylpyrrolidone |

In addition to reducing the amount of catalyst required, resource efficiency in ruthenium catalysis is also achieved through catalyst recycling. The development of magnetically recoverable ruthenium catalysts, for instance, allows for the easy separation of the catalyst from the reaction mixture and its reuse in subsequent cycles, further enhancing sustainability. nih.gov The use of benign and plentiful solvents like water and glycerol not only reduces the environmental impact of the solvent but can also facilitate catalyst recycling, as the catalyst may remain in the solvent phase while the product is extracted. rsc.org

Studies on the Environmental Fate and Degradation Mechanisms of Ruthenium Coordination Complexes (Excluding Ecotoxicity)

Understanding the environmental fate and degradation of ruthenium coordination complexes is crucial for assessing their long-term environmental impact. When released into the environment, these complexes can undergo various transformations depending on the surrounding conditions. The speciation of ruthenium in the environment is complex, and it can exist in various forms, including as nitrosyl complexes which can be anionic, neutral, or cationic. researchgate.net

One of the primary degradation pathways for ruthenium coordination complexes in aqueous environments is hydrolysis. nih.gov The kinetics of hydrolysis are strongly dependent on factors such as pH. nih.gov For instance, NAMI-A-type complexes are known to undergo hydrolysis in aqueous solutions. nih.gov This process can involve the exchange of ligands with water molecules, potentially altering the structure and reactivity of the complex. The interaction of ruthenium complexes with biomolecules, such as proteins, can also lead to a complete change in the coordination environment of the ruthenium center, with the complex losing all its original ligands upon binding. nih.gov

The stability of the ruthenium complex itself is a key factor in its environmental persistence. Kinetically inert complexes are those where the ligand framework remains unaltered in biological media. nih.gov In contrast, labile complexes can undergo partial or total ligand exchange with components of the surrounding medium, leading to the formation of new ruthenium species or the release of the original ligands. nih.gov The support material for heterogeneous ruthenium catalysts can also influence their stability and potential for leaching into the environment. osti.gov For example, creating a strong bond between a ruthenium ammine complex and a support material can prevent the leaching of the complex. researchgate.net

The degradation of ruthenium catalysts has also been studied in the context of their catalytic activity, which can provide insights into their potential environmental transformations. For example, some ruthenium metathesis catalysts can decompose via mechanisms such as β-hydride elimination or bimolecular coupling, which are influenced by the presence of solvents, substrates, and the structural features of the catalyst itself. While these studies are not conducted in an environmental context, they reveal the inherent chemical pathways through which these complexes can break down.

Biological Interactions Non Clinical

Interaction Mechanisms with Biological Macromolecules (e.g., DNA Binding, Protein Adduct Formation)

Ruthenium complexes exhibit diverse mechanisms of interaction with crucial biological macromolecules like DNA and proteins. These interactions are pivotal to their biological effects.

DNA Binding: The cytotoxicity of many ruthenium complexes is often correlated with their ability to bind to DNA. nih.gov Unlike platinum-based drugs, ruthenium compounds can interact with DNA through various non-covalent and covalent binding modes, influenced by the geometry of the complex. nih.govresearchgate.net The primary modes of non-covalent interaction include:

Electrostatic Binding: Cationic ruthenium complexes can interact with the negatively charged phosphate backbone of DNA. nih.govtandfonline.com

Groove Binding: Larger ligands attached to the ruthenium center can facilitate binding to the major or minor grooves of the DNA double helix. nih.govtandfonline.com

Intercalation: Planar aromatic ligands of some ruthenium(II) complexes can insert themselves between the base pairs of DNA. tandfonline.comacs.org This mode of binding often leads to significant structural distortions of the DNA.

Studies on various ruthenium(II) polypyridyl complexes have demonstrated that the specific ligands attached to the ruthenium core significantly influence the preferred mode and strength of DNA binding. tandfonline.com For instance, the planarity of the intercalative ligand plays a crucial role in the binding affinity. acs.org The binding of ruthenium complexes to DNA can affect its conformation differently than traditional platinum-based drugs. nih.govresearchgate.net

Protein Adduct Formation: Ruthenium complexes also readily form adducts with proteins, which can significantly influence their biodistribution and mechanism of action. researchgate.net Plasma proteins such as serum albumin and transferrin are primary targets for binding. nih.gov Spectroscopic studies have shown that some ruthenium(III) complexes can bind tightly to these proteins, with a preference for surface imidazole groups on histidine residues. nih.govresearchgate.net It has been proposed that protein binding can be a crucial factor in the transport and delivery of ruthenium complexes to target cells. researchgate.net In some cases, ruthenium complexes have been observed to bind more tightly to proteins than to DNA, suggesting that protein interactions are a key aspect of their biological activity. researchgate.net

Table 1: Summary of Interaction Mechanisms with Biological Macromolecules

| Macromolecule | Interaction Mode | Description |

|---|---|---|

| DNA | Electrostatic Binding | Interaction between the cationic ruthenium complex and the anionic phosphate backbone of DNA. nih.govtandfonline.com |

| Groove Binding | The ruthenium complex binds to the major or minor grooves of the DNA helix. nih.govtandfonline.com | |

| Intercalation | Planar ligands of the complex insert between DNA base pairs. tandfonline.comacs.org | |

| Proteins | Adduct Formation | Covalent or non-covalent binding to proteins, often at specific amino acid residues like histidine. nih.govresearchgate.net |

Investigation of Non-Clinical Biological Activity (e.g., Antimicrobial, Antioxidant)

Beyond their interactions with DNA and proteins, ruthenium complexes have been investigated for a range of other non-clinical biological activities.

Antimicrobial Activity: There is growing interest in the antimicrobial properties of ruthenium complexes as a potential new class of therapeutic agents to combat drug-resistant microorganisms. jcu.edu.aunih.govrsc.org The antimicrobial activity of these complexes is influenced by their chemical structure, charge, and lipophilicity, which affect their ability to interact with and penetrate bacterial cells. nih.gov The positively charged nature of many ruthenium complexes is thought to facilitate their interaction with the negatively charged components of bacterial cell walls. nih.gov Studies on various ruthenium(II) and ruthenium(III) complexes have demonstrated significant activity against a range of bacteria. jcu.edu.aunih.govrsc.org For example, some dinuclear ruthenium(II)-arene compounds have shown promising activity against S. aureus and S. pneumoniae. asm.org

Antioxidant Activity: Several ruthenium complexes have demonstrated antioxidant properties. nih.govresearchgate.nettandfonline.com They can act as scavengers of free radicals and may protect against oxidative damage. nih.govtandfonline.com For instance, certain flavonol-ruthenium(II) complexes have been shown to possess potent antioxidant activities. researchgate.netchemistryviews.org The antioxidant potential of these complexes is often evaluated by their ability to prevent DNA damage induced by oxidative agents like hydrogen peroxide and to inhibit lipid peroxidation. nih.govtandfonline.com Studies with ruthenium cyclopentadienyl complexes have also indicated antioxidant activity at low concentrations without cytotoxic effects. nih.gov

Table 2: Investigated Non-Clinical Biological Activities of Ruthenium Complexes

| Biological Activity | Description of Findings |

|---|---|

| Antimicrobial | Ruthenium complexes exhibit activity against various bacteria, with their effectiveness being dependent on their structural and physicochemical properties. jcu.edu.aunih.govrsc.orgnih.gov |

| Antioxidant | Certain ruthenium complexes can scavenge free radicals and protect against oxidative damage to biomolecules. nih.govresearchgate.nettandfonline.comnih.gov |

Modulation of Cellular Redox Balance by Ruthenium(II) Complexes

Ruthenium(II) complexes can significantly impact the delicate redox balance within cells, a mechanism that is often linked to their anticancer activity. nih.gov These complexes can induce oxidative stress by increasing the intracellular levels of reactive oxygen species (ROS). nih.gov This elevation in ROS can be attributed to various mechanisms, including the potential involvement of Fenton-like reactions if the ruthenium complexes influence intracellular iron content. nih.gov

Furthermore, some ruthenium(II) complexes have been shown to decrease the levels of intracellular glutathione (GSH), a key antioxidant molecule. nih.gov The depletion of GSH compromises the cell's ability to counteract oxidative damage, leading to a state of redox imbalance and potentially triggering cell death. nih.gov The ability of ruthenium complexes to be selectively activated in the altered physiological environment of cancer cells, which often have a different redox potential, is a key area of research. nih.gov Studies have shown that some ruthenium complexes can lead to lower levels of pro-oxidative markers and higher concentrations of antioxidative parameters in certain biological systems. cdnsciencepub.com

Reactivity with Endogenous Biological Reagents (e.g., Hydrogen Peroxide, Nitric Oxide)

Hydrogen Peroxide (H₂O₂): The interaction of ruthenium complexes with hydrogen peroxide is complex and can involve both the oxidation and reduction of H₂O₂. Some ruthenium complexes can catalyze the oxidation of hydrogen peroxide. cdnsciencepub.com Conversely, other ruthenium complexes have been shown to have a protective effect against H₂O₂-induced oxidative stress, suggesting they can mitigate its damaging effects. nih.gov For example, certain ruthenium(II) complexes can catalyze the epoxidation of olefins using hydrogen peroxide as the oxidant. acs.org Mechanistic studies on arene-ruthenium(II) complexes have shown that they can induce the generation of hydrogen peroxide in cancer cells. nih.gov

Nitric Oxide (NO): Ruthenium complexes exhibit a rich chemistry with nitric oxide. They can act as NO scavengers, forming stable ruthenium-nitrosyl adducts. nih.govnih.gov This property has led to the investigation of ruthenium complexes as potential therapeutic agents for conditions associated with excessive NO production. nih.govnih.gov On the other hand, some ruthenium nitrosyl complexes are designed to act as NO donors, releasing NO under specific conditions, such as upon reduction or photoirradiation. acs.orgrsc.org This controlled release of NO is being explored for various therapeutic applications. rsc.org

Table 3: Reactivity of Ruthenium Complexes with Endogenous Reagents

| Endogenous Reagent | Nature of Reactivity |

|---|---|

| Hydrogen Peroxide (H₂O₂) | Can catalyze the oxidation or reduction of H₂O₂, or protect against H₂O₂-induced damage. nih.govcdnsciencepub.comacs.orgnih.gov |

| Nitric Oxide (NO) | Can act as scavengers by binding to NO or as donors by releasing NO. nih.govnih.govacs.orgrsc.org |

Advanced Dissolution and Solution Chemistry

Solvolysis Mechanisms and Kinetics of Ruthenium(II) Ammine-Chloride Dihydrate Complexes